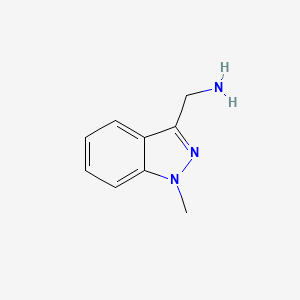

(1-methyl-1H-indazol-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-methylindazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWIPUWAHWNMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428713 | |

| Record name | (1-methyl-1H-indazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739359-10-5 | |

| Record name | (1-methyl-1H-indazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-indazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-methyl-1H-indazol-3-yl)methanamine: A Privileged Scaffold for Drug Discovery

Introduction: The Rising Prominence of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to bind to a wide range of biological targets. The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a prime example of such a scaffold.[1][2] Its structural rigidity, combined with its capacity for diverse functionalization at multiple positions, makes it a cornerstone in the design of novel therapeutics.[3] Indazole is a bioisostere of indole, a ubiquitous motif in pharmacophores, which allows it to mimic key interactions while offering unique physicochemical properties.[1]

This guide focuses on a specific and highly valuable derivative: (1-methyl-1H-indazol-3-yl)methanamine . The strategic placement of a primary aminomethyl group at the 3-position, combined with the N1-methylation that resolves tautomeric ambiguity, renders this compound an exceptionally useful building block for library synthesis and lead optimization in drug development. We will explore its structure, properties, a robust synthesis protocol, and its application as a key intermediate for creating potent and selective therapeutic agents.

Molecular Structure and Nomenclature

(1-methyl-1H-indazol-3-yl)methanamine is systematically named based on the indazole ring system. The "1-methyl" specifies the position of the methyl group on one of the nitrogen atoms, defining the isomer as the more thermodynamically stable 1H-tautomer.[2] The "methanamine" group is located at the 3-position of the heterocyclic ring.

The structure consists of a planar indazole core, which influences molecular stacking and aromatic interactions, and a flexible aminomethyl side chain, which provides a crucial point for covalent attachment or for forming key hydrogen bonds and salt bridges with biological targets.

Caption: Workflow for the synthesis of the target amine via reductive amination.

Step-by-Step Methodology

-

Imine Formation: To a solution of 1-methyl-1H-indazole-3-carbaldehyde (1.0 eq) in methanol (10 mL/g), add a 7N solution of ammonia in methanol (5.0 eq). Stir the mixture at room temperature for 2-4 hours, monitoring the consumption of the aldehyde by TLC or LC-MS.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until the intermediate imine is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Extract the resulting aqueous residue with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 25 mL), then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude residue by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (with 1% triethylamine to prevent streaking) to yield the pure (1-methyl-1H-indazol-3-yl)methanamine.

Applications in Drug Development

The true value of (1-methyl-1H-indazol-3-yl)methanamine lies in its role as a versatile synthon for constructing more complex molecules with therapeutic potential. The indazole core is present in numerous clinically approved drugs and investigational agents. [1][4]

-

Anticancer Agents: The indazole scaffold is a key component of several tyrosine kinase inhibitors, such as Axitinib and Pazopanib, which are used to treat renal cell carcinoma. [5]The 3-aminoindazole moiety, in particular, has been identified as an effective hinge-binding fragment for kinases. [4]Derivatives of 3-aminoindazoles are being actively investigated for their ability to inhibit proteins like Bcr-Abl in leukemia and to induce apoptosis in cancer cells through pathways like p53/MDM2. [2][6]* Anti-emetics: Granisetron, a selective 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, features the indazole nucleus as its central pharmacophore. [1]* Anti-inflammatory and Analgesic: The drug Benzydamine is an indazole-based non-steroidal anti-inflammatory drug (NSAID) used for pain relief. [1]* Broad Biological Activity: The indazole scaffold has been incorporated into compounds exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, antidiabetic, and anti-HIV properties. [1][2] The primary amine of (1-methyl-1H-indazol-3-yl)methanamine provides a reactive handle for derivatization through amide bond formation, urea/thiourea synthesis, or further alkylation, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) of new chemical entities.

Conclusion

(1-methyl-1H-indazol-3-yl)methanamine is more than just a chemical compound; it is a key enabler for innovation in pharmaceutical research. Its well-defined structure, predictable reactivity, and foundation on a privileged scaffold make it an indispensable tool for drug discovery professionals. The robust synthetic pathway detailed herein provides a reliable means of accessing this building block, paving the way for the development of the next generation of indazole-based therapeutics targeting a multitude of diseases.

References

-

PubChem. (n.d.). (1-methyl-1h-indazol-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). cas-201530 series of products. Retrieved from [Link]

-

Kim, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. Retrieved from [Link]

-

Shaikh, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Research Square. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-1H-indole-3-methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Retrieved from [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

-

Le-Dévéhat, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1-methyl-1H-indazol-3-yl)methanamine (CAS 739359-10-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile framework for the design of potent and selective therapeutic agents.[3][4] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[5][6] Notably, several indazole-containing drugs have been approved for clinical use, such as the antiemetic agent granisetron and the kinase inhibitors pazopanib and axitinib, underscoring the therapeutic potential of this heterocyclic system.[2][7]

This guide focuses on a specific indazole derivative, (1-methyl-1H-indazol-3-yl)methanamine (CAS 739359-10-5), a key building block for the synthesis of more complex drug candidates. Its structure, featuring a primary amine tethered to the 3-position of the 1-methyl-1H-indazole core, provides a crucial handle for medicinal chemists to introduce a wide array of functionalities and explore diverse chemical space in the pursuit of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of (1-methyl-1H-indazol-3-yl)methanamine are summarized below.

| Property | Value | Source |

| CAS Number | 739359-10-5 | [3] |

| Molecular Formula | C₉H₁₁N₃ | [3][8] |

| Molecular Weight | 161.21 g/mol | [3] |

| Canonical SMILES | CN1C2=CC=CC=C2C(=N1)CN | [8] |

| InChI Key | SNWIPUWAHWNMKG-UHFFFAOYSA-N | [8] |

| Appearance | White to yellow solid (dihydrochloride salt) | [9] |

| Melting Point | 225-229 °C (dihydrochloride salt) | [9] |

Synthesis and Mechanistic Insights

The synthesis of (1-methyl-1H-indazol-3-yl)methanamine can be logically approached through the reductive amination of its corresponding aldehyde precursor, 1-methyl-1H-indazole-3-carbaldehyde. This well-established transformation is a cornerstone of amine synthesis in organic chemistry.[10]

Synthetic Workflow

The overall synthetic strategy involves two key steps: the formation of the 1-methyl-1H-indazole-3-carbaldehyde precursor, followed by its conversion to the target primary amine.

Caption: Synthetic pathway to (1-methyl-1H-indazol-3-yl)methanamine.

Step 1: Synthesis of 1-Methyl-1H-indazole-3-carbaldehyde

The precursor, 1-methyl-1H-indazole-3-carbaldehyde, can be synthesized from commercially available indole through a nitrosation reaction followed by N-methylation. The nitrosation of indoles provides a direct route to 1H-indazole-3-carboxaldehydes.[11][12] Subsequent methylation of the indazole nitrogen at the 1-position yields the desired intermediate.

Step 2: Reductive Amination to (1-methyl-1H-indazol-3-yl)methanamine

Experimental Protocol:

-

Imine Formation: Dissolve 1-methyl-1H-indazole-3-carbaldehyde in a suitable solvent such as methanol or dichloromethane. Add an excess of an ammonia source, for example, a solution of ammonia in methanol or ammonium acetate. The reaction is typically stirred at room temperature to facilitate the formation of the intermediate imine. The causality behind this step lies in the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration.

-

Reduction: To the solution containing the in-situ generated imine, add a reducing agent. Common choices for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or for a more environmentally benign process, catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).[10] The choice of reducing agent is critical; milder reagents like NaBH₃CN are often preferred as they selectively reduce the imine in the presence of the starting aldehyde, thus minimizing side reactions.

-

Work-up and Purification: Once the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent. The combined organic layers are washed, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure (1-methyl-1H-indazol-3-yl)methanamine. The final product can be converted to its dihydrochloride salt for improved stability and handling.[9][13]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the N-methyl group, and the aminomethyl group.

-

Aromatic Region (δ 7.0-8.0 ppm): Four signals corresponding to the protons on the benzene ring of the indazole core. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

-

N-Methyl Group (δ ~4.0 ppm): A singlet integrating to three protons.

-

Aminomethyl Group (δ ~3.9 ppm): A singlet integrating to two protons.

-

Amine Protons (variable): A broad singlet for the -NH₂ protons, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 110-145 ppm): Signals corresponding to the eight carbons of the indazole ring system.

-

N-Methyl Carbon (δ ~35 ppm): A signal for the methyl group attached to the indazole nitrogen.

-

Aminomethyl Carbon (δ ~40 ppm): A signal for the methylene carbon adjacent to the amine.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 161.

-

[M+H]⁺: m/z = 162.[8]

-

Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the aminomethyl group or other characteristic cleavages of the indazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

N-H Stretching (3300-3500 cm⁻¹): A broad absorption corresponding to the primary amine.

-

C-H Stretching (2800-3100 cm⁻¹): Absorptions for the aromatic and aliphatic C-H bonds.

-

C=C and C=N Stretching (1450-1620 cm⁻¹): Characteristic absorptions for the aromatic indazole ring.

Applications in Drug Discovery

(1-methyl-1H-indazol-3-yl)methanamine serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The primary amine functionality is a key reactive handle for introducing diverse substituents through reactions such as:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

-

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Further alkylation or arylation: To generate secondary or tertiary amines.

This versatility allows for the construction of large chemical libraries for high-throughput screening against various biological targets. The indazole core itself is known to interact with a variety of protein targets, particularly kinases.[6][7] Therefore, derivatives of (1-methyl-1H-indazol-3-yl)methanamine are promising candidates for the development of novel kinase inhibitors for the treatment of cancer and other diseases.

Caption: Derivatization of (1-methyl-1H-indazol-3-yl)methanamine for drug discovery.

Conclusion

(1-methyl-1H-indazol-3-yl)methanamine is a strategically important building block in medicinal chemistry. Its synthesis is readily achievable through established synthetic methodologies, and its physicochemical and spectroscopic properties are well-defined. The presence of a reactive primary amine on the privileged indazole scaffold makes it an ideal starting material for the generation of diverse chemical libraries aimed at the discovery of novel therapeutic agents, particularly in the realm of kinase inhibition. This guide provides a comprehensive overview for researchers and drug development professionals seeking to leverage the potential of this versatile molecule.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Yoo, E. J., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(19), 5326–5329.

-

PrepChem. (n.d.). Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1H-indazol-3-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). (1-methyl-1h-indazol-3-yl)methanamine. Retrieved from [Link]

- National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Wang, Q., et al. (2023).

- National Institutes of Health. (2023).

-

The Royal Society of Chemistry. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

- The Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128.

- Google Patents. (n.d.). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-indazole-3-carboxaldehyde. Retrieved from [Link]

-

PubMed. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

ResearchGate. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - (1-methyl-1h-indazol-3-yl)methanamine (C9H11N3) [pubchemlite.lcsb.uni.lu]

- 9. (1-METHYL-1H-INDAZOL-3-YL)METHYLAMINE 2HCL | 1093860-45-7 [sigmaaldrich.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 14. rsc.org [rsc.org]

The Ascendant Trajectory of 1-Methyl-1H-Indazole Derivatives in Therapeutic Innovation: A Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-1H-indazole scaffold has unequivocally established itself as a "privileged" structure in modern medicinal chemistry. Its unique physicochemical properties and versatile synthetic handles have propelled a multitude of derivatives into clinical consideration for a spectrum of therapeutic indications. This technical guide provides an in-depth exploration of the multifaceted biological activities of 1-methyl-1H-indazole derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will dissect the mechanistic underpinnings of their therapeutic effects, furnish detailed experimental protocols for their synthesis and biological evaluation, and present a curated summary of their quantitative activity profiles. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics centered around this remarkable heterocyclic core.

Introduction: The Emergence of the 1-Methyl-1H-Indazole Core

Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has long captured the attention of medicinal chemists. The introduction of a methyl group at the N1 position of the indazole ring profoundly influences its electronic and steric properties, often enhancing its metabolic stability and modulating its interaction with biological targets. This strategic methylation has been a cornerstone in the development of numerous successful therapeutic agents. The 1-methyl-1H-indazole moiety is a key pharmacophore in a range of clinically approved drugs, underscoring its significance in contemporary drug design.[1]

This guide will navigate the diverse biological landscape of 1-methyl-1H-indazole derivatives, offering both a conceptual framework and practical methodologies for their investigation.

Anticancer Activity: Targeting the Engines of Malignancy

A significant body of research has highlighted the potent anticancer activity of 1-methyl-1H-indazole derivatives against a wide array of human cancer cell lines.[2][3][4][5] Their mechanisms of action are often multifaceted, with a prominent role as inhibitors of various protein kinases that are critical for tumor growth and survival.[6][7]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which 1-methyl-1H-indazole derivatives exert their anticancer effects is through the inhibition of protein kinases. For instance, certain derivatives have been identified as potent inhibitors of Janus kinase 2 (JAK2), a key player in the JAK/STAT signaling pathway that is frequently dysregulated in myeloproliferative neoplasms.[8] By blocking the activity of JAK2, these compounds can effectively suppress the uncontrolled proliferation of cancer cells.

Beyond kinase inhibition, some 1-methyl-1H-indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[9][10] This can be achieved through the modulation of key apoptotic regulators, such as the Bcl-2 family of proteins and the p53 tumor suppressor pathway.[9][10]

Caption: Anticancer mechanism of 1-methyl-1H-indazole derivatives.

Quantitative Assessment of Anticancer Activity

The in vitro anticancer potency of 1-methyl-1H-indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Derivative (Example) | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2f | 4T1 (Breast) | 0.23 - 1.15 | [2] |

| Compound 6o | K562 (Leukemia) | 5.15 | [3][5] |

| Compound 3a | A549 (Lung) | 5.988 | [11] |

| Compound 6f | HT-29 (Colon) | 0.80 | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[12][13][14][15]

Materials:

-

1-methyl-1H-indazole derivatives

-

Human cancer cell lines (e.g., A549, K562, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[14]

-

Compound Treatment: Prepare serial dilutions of the 1-methyl-1H-indazole derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[14]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. 1-Methyl-1H-indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through their ability to inhibit key enzymes in the inflammatory cascade.[16][17][18][19][20][21][22]

Mechanism of Action: COX-2 Inhibition

A central mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase-2 (COX-2).[18][19] COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[23]

Caption: Anti-inflammatory mechanism of 1-methyl-1H-indazole derivatives.

Quantitative Assessment of Anti-inflammatory Activity

The in vivo anti-inflammatory efficacy of 1-methyl-1H-indazole derivatives can be assessed using animal models such as the carrageenan-induced paw edema test.

| Derivative (Example) | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| Indazole | 100 | 61.03 | [21] |

| 5-Aminoindazole | 100 | 83.09 | [21] |

| 6-Nitroindazole | 100 | 41.59 | [21] |

Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema in Rats)

This widely used model assesses the ability of a compound to reduce acute inflammation.[7][17][24][25][26]

Materials:

-

1-methyl-1H-indazole derivatives

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Randomly divide the animals into groups (n=6 per group): vehicle control, standard drug, and test compound groups. Fast the animals overnight with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the subplantar region of the right hind paw.[24][25]

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[26]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens poses a significant threat to global health. 1-Methyl-1H-indazole derivatives have shown promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[2][11][27]

Mechanism of Action

The precise mechanisms of antimicrobial action for many 1-methyl-1H-indazole derivatives are still under investigation. However, it is hypothesized that their activity may stem from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Quantitative Assessment of Antimicrobial Activity

The in vitro antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[28][29][30]

| Derivative (Example) | Microorganism | MIC (µg/mL) | Reference |

| Indazole-thiadiazole hybrid 2 | E. faecalis | 3.9 | [10] |

| Indazole-thiadiazole hybrid 3 | E. faecalis | 3.9 | [10] |

| N-methyl-3-aryl indazoles | Bacillus cereus | - | [27] |

| N-methyl-3-aryl indazoles | Escherichia coli | - | [27] |

| N-methyl-3-aryl indazoles | Candida albicans | - | [27] |

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the MIC of an antimicrobial agent.[31][32][33][34]

Materials:

-

1-methyl-1H-indazole derivatives

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microplates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the 1-methyl-1H-indazole derivatives in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[34]

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis of 1-Methyl-1H-Indazole Derivatives

The synthesis of 1-methyl-1H-indazole derivatives can be achieved through various synthetic routes. A common and effective method is the N-alkylation of a pre-formed indazole core.[1][6][8][9][16][23][35][36][37][38]

General Workflow for N-Alkylation

Caption: General workflow for the N-methylation of 1H-indazoles.

Experimental Protocol: N1-Selective Methylation of 1H-Indazole

This protocol describes a common method for the regioselective methylation of the N1 position of the indazole ring.[8][9]

Materials:

-

Substituted 1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Methyl iodide (CH3I)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a stirred solution of the substituted 1H-indazole (1.0 eq) in anhydrous DMF or THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.

-

Deprotonation: Stir the mixture at 0°C for 30 minutes to allow for complete deprotonation.

-

Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

The 1-methyl-1H-indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with well-established synthetic routes, ensure that this chemical class will remain at the forefront of drug discovery and development. Future research will likely focus on the design of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the exploration of their therapeutic potential in a broader range of diseases. The insights and protocols provided in this guide are intended to empower researchers to contribute to this exciting and impactful field of medicinal chemistry.

References

- Su, Q. et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158.

- Wang, C. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.

- Nanaware, R. et al. (2024). Development of 1H-indazole derivatives as anti-inflammatory agents using computational methods. International Journal of Applied Pharmaceutics, 16(6), 1-8.

- Anonymous. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.

- Anonymous. (2025).

- Anonymous. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- Anonymous. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab.

- Wang, C. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- Anonymous. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University.

- Wang, C. et al. (2023).

- Anonymous. (n.d.).

- Anonymous. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.

- Anonymous. (2022).

- Anonymous. (n.d.).

- Huisgen, R., & Bast, K. (n.d.). Indazole. Organic Syntheses Procedure.

- Anonymous. (n.d.).

- Anonymous. (n.d.). MTT Assay Protocol. Cyrusbio.

- Anonymous. (n.d.). MTT assay protocol. Abcam.

- Anonymous. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.

- Anonymous. (n.d.). MTT Cell Proliferation Assay.

- Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)

- Anonymous. (2011). Method of synthesizing 1H-indazole compounds.

- Anonymous. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- Nanaware, R. et al. (2024).

- Anonymous. (n.d.). Carrageenan Induced Paw Edema Model.

- Nanaware, R. et al. (2024). Development of 1H-indazole derivatives as anti-inflammatory agents using computational methods.

- Anonymous. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). MDPI.

- Anonymous. (n.d.). Antimicrobial Susceptibility Testing. Apec.org.

- Anonymous. (n.d.). Minimum Inhibitory Concentration (µM) of 3-phenyl-1H-indazole derivatives.

- Anonymous. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)

- Anonymous. (n.d.). Indazole-based antiinflammatory and analgesic drugs.

- Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FF01–FF06.

- Anonymous. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PubMed Central.

- Anonymous. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.

- Nanaware, R. et al. (2024). Development of 1H-indazole derivatives as anti-inflammatory agents using computational methods.

- Anonymous. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. PubMed.

- Anonymous. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse.

- Anonymous. (n.d.). The minimum inhibitory concentration (MIC) of imidazole derivatives.

- Anonymous. (n.d.).

- Anonymous. (n.d.).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. b.aun.edu.eg [b.aun.edu.eg]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. benchchem.com [benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. texaschildrens.org [texaschildrens.org]

- 13. cyrusbio.com.tw [cyrusbio.com.tw]

- 14. atcc.org [atcc.org]

- 15. static.igem.wiki [static.igem.wiki]

- 16. rsc.org [rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 24. inotiv.com [inotiv.com]

- 25. mdpi.com [mdpi.com]

- 26. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 27. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. apec.org [apec.org]

- 32. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 34. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

- 35. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 36. jaoc.samipubco.com [jaoc.samipubco.com]

- 37. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 38. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Framework for Targeting Key Pathological Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of biologically active molecules, with several reaching the market as life-saving therapeutics.[1][2][3] This guide provides a comprehensive technical overview of the key therapeutic targets of substituted indazole compounds, with a primary focus on oncology. We will delve into the molecular mechanisms of action, explore the critical structure-activity relationships that govern potency and selectivity, and provide detailed, field-proven experimental protocols for target validation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel indazole-based therapeutics.

The Indazole Core: A Foundation for Diverse Biological Activity

The indazole ring system, consisting of a benzene ring fused to a pyrazole ring, offers a versatile template for chemical modification. The ability to introduce a wide array of substituents at various positions on the bicyclic core allows for the fine-tuning of physicochemical properties and the precise orientation of functional groups to interact with specific biological targets.[4] This chemical tractability is a cornerstone of its success in drug discovery. Marketed drugs such as Axitinib, Pazopanib, and Niraparib underscore the therapeutic potential inherent in this scaffold.[2][3][5]

Key Therapeutic Targets in Oncology

The most profound impact of substituted indazole compounds has been in the field of oncology.[1][2] Their ability to modulate the activity of key proteins involved in cancer cell proliferation, survival, and metastasis has led to the development of several effective anti-cancer agents.

Protein Kinase Inhibition: A Dominant Paradigm

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6] The indazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[5][7]

VEGFRs are key mediators of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[6] Several indazole-based compounds, including the FDA-approved drugs Axitinib and Pazopanib, are potent inhibitors of VEGFR.[3][5]

-

Mechanism of Action: These inhibitors typically bind to the ATP-binding pocket of the kinase domain of VEGFR, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting angiogenesis. The indazole core often serves as the hinge-binding motif, forming crucial hydrogen bonds with the protein.

Aurora kinases are essential for the proper execution of mitosis. Their overexpression is common in many cancers and is associated with genomic instability.[6][8] Indazole derivatives have been developed as potent inhibitors of Aurora kinases A and B.[6][8]

-

Structure-Activity Relationship (SAR): Studies have shown that substitutions at different positions of the indazole ring can confer selectivity for either Aurora A or Aurora B.[4][8] For instance, specific substituents can be designed to interact with unique residues in the binding pockets of the different isoforms.[8]

The versatility of the indazole scaffold has enabled the targeting of a broad spectrum of other cancer-related kinases, including:

-

Pim kinases: Involved in cell survival and proliferation.[9][10]

-

Bcr-Abl: The fusion protein responsible for chronic myeloid leukemia (CML).[9][10][11]

-

Fibroblast Growth Factor Receptors (FGFRs): Their overactivity is implicated in various tumors.[9][10][12]

The following diagram illustrates the central role of protein kinases in cancer signaling and the inhibitory action of indazole-based compounds.

Caption: Indazole-based kinase inhibitors block oncogenic signaling pathways.

Poly (ADP-ribose) Polymerase (PARP) Inhibition: Exploiting Synthetic Lethality

PARP enzymes are crucial for the repair of single-strand DNA breaks.[13] In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-mediated DNA repair, the inhibition of PARP leads to the accumulation of DNA damage and cell death through a mechanism known as synthetic lethality.[13]

The indazole-3-carboxamide scaffold is a key component of Niraparib, a potent PARP inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[5][13]

-

Mechanism of Action: Indazole-based PARP inhibitors bind to the NAD+ binding site of PARP, preventing its catalytic activity. This "trapping" of PARP on DNA further enhances its cytotoxic effect in BRCA-deficient cells.

The following diagram outlines the workflow for a PARP inhibition assay.

Caption: Workflow for a PARP inhibition assay.

Emerging and Non-Oncological Therapeutic Targets

While oncology remains the dominant field for indazole-based therapeutics, the versatility of this scaffold has led to its exploration for a range of other diseases.

| Target Class | Specific Target(s) | Therapeutic Area | Key Insights |

| Immunomodulatory | Indoleamine-2,3-dioxygenase 1 (IDO1) | Oncology, Immunology | IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism, which is involved in immune suppression. Indazole derivatives have been investigated as IDO1 inhibitors to enhance anti-tumor immunity.[4][9][10] |

| Metabolic | Carbonic Anhydrases (CAs) | Oncology, Glaucoma | CAs are involved in pH regulation, and their inhibition can impact tumor cell survival. Substituted indazoles have been explored as CA inhibitors.[9][10] |

| Chemokine Receptors | CC-chemokine receptor 4 (CCR4) | Inflammation, Oncology | A series of indazole arylsulfonamides have been developed as allosteric antagonists of CCR4, a receptor involved in inflammatory responses and cancer metastasis.[14][15] |

| Neurodegenerative | Cholinesterases, BACE1 | Alzheimer's Disease | Multitarget indazole derivatives have been designed to simultaneously inhibit acetylcholinesterase, butyrylcholinesterase, and beta-secretase 1 (BACE1), key enzymes in the pathology of Alzheimer's disease.[16] |

| Endocrine | Glucocorticoid Receptor | Inflammatory Diseases | Indazole-based compounds have been developed as selective partial agonists of the glucocorticoid receptor, aiming to separate the anti-inflammatory effects from the metabolic side effects of traditional steroids.[17] |

| Adrenergic Receptors | β3-Adrenergic Receptor | Overactive Bladder | Novel indazole derivatives have been identified as potent and selective agonists of the β3-adrenergic receptor, a target for the treatment of overactive bladder.[18] |

Experimental Protocols for Target Identification and Validation

The successful development of targeted therapies relies on robust and reproducible experimental methodologies. The following provides an overview of key protocols for validating the interaction of substituted indazole compounds with their putative targets.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a standard method for determining the inhibitory activity of a compound against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (e.g., a peptide or protein)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer

-

Substituted indazole compound of interest

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the indazole compound in the appropriate solvent (e.g., DMSO).

-

In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the purified kinase, and the substrate.

-

Add the indazole compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the kinase.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for a specific time, ensuring it is within the linear range of the assay.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Cultured cells expressing the target protein

-

Substituted indazole compound

-

Lysis buffer

-

Equipment for heating and cooling samples (e.g., PCR thermocycler)

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to the target protein

Procedure:

-

Treat cultured cells with the indazole compound or vehicle control for a defined period.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures using a thermocycler.

-

Cool the samples and lyse the cells to release the proteins.

-

Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature by SDS-PAGE and Western blotting using a target-specific antibody.

-

Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Perspectives

The indazole scaffold continues to be a highly productive starting point for the discovery of novel therapeutics. Its proven success in targeting protein kinases and PARP has cemented its importance in oncology. The expanding scope of therapeutic targets to include immunomodulatory proteins, metabolic enzymes, and G-protein coupled receptors highlights the ongoing potential of this versatile chemical framework. Future research will likely focus on the development of next-generation indazole derivatives with improved selectivity, novel mechanisms of action, and the ability to overcome drug resistance. The integration of advanced computational methods with innovative synthetic chemistry will undoubtedly accelerate the discovery of new indazole-based medicines to address unmet medical needs.

References

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry.

- A Head-to-Head Comparison of Commercial PARP Inhibitors and the Potential of the Indazole-3-Carboxamide Scaffold. Benchchem.

- The Anticancer Activity of Indazole Compounds: A Mini Review.

- (PDF) Indazole Derivatives: Promising Anti-tumor Agents.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Benchmarking new indazole derivatives against established kinase inhibitors. Benchchem.

- Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. PubMed.

- Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. PubMed.

- Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed.

- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.

- Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers.

- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH.

- A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure.

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. PubMed.

- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre

- Synthesis of indazole substituted-1,3,4-thiadiazoles and their anticonvulsant activity | Request PDF.

- Discovery of novel indazole derivatives as second-generation TRK inhibitors.

- Synthesis and structure-activity relationships of novel indazolyl glucocorticoid receptor partial agonists.

- Indazole Derivatives: Promising Anti-tumor Agents. PubMed.

- Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects.

- Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold.

Sources

- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comprehensive review on the indazole based derivatives as targeted anticancer agents [ouci.dntb.gov.ua]

- 12. benthamdirect.com [benthamdirect.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.psu.edu [pure.psu.edu]

- 18. pubs.acs.org [pubs.acs.org]

The Enigmatic Core of (1-methyl-1H-indazol-3-yl)methanamine: A Predictive Mechanistic Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Novel Indazole Derivative

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] Compounds incorporating this privileged structure have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] (1-methyl-1H-indazol-3-yl)methanamine, a distinct-yet-representative member of this family, presents a compelling case for in-depth mechanistic exploration. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural features, when analyzed in the context of established indazole pharmacology, allow for the formulation of robust, testable hypotheses regarding its mechanism of action.

This technical guide offers a predictive framework for elucidating the biological activity of (1-methyl-1H-indazol-3-yl)methanamine. As a Senior Application Scientist, the subsequent sections are designed to not only propose potential mechanisms but also to provide a logical, field-tested roadmap for their experimental validation. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system.

Core Predicted Mechanisms of Action

Based on a comprehensive analysis of structurally related indazole-containing compounds, we predict two primary, high-probability mechanisms of action for (1-methyl-1H-indazol-3-yl)methanamine: Monoamine Oxidase B (MAO-B) inhibition and modulation of serotonergic pathways . The following sections will delve into the rationale behind these predictions and outline detailed experimental workflows for their investigation.

Predicted Mechanism 1: Selective Monoamine Oxidase B (MAO-B) Inhibition

The indazole moiety is a well-established pharmacophore for potent and selective inhibition of Monoamine Oxidase B (MAO-B).[4][5][6][7] MAO-B is a mitochondrial flavoenzyme primarily responsible for the degradation of key monoamine neurotransmitters, such as dopamine. Its inhibition can lead to increased synaptic levels of these neurotransmitters, a therapeutic strategy employed in the management of neurodegenerative conditions like Parkinson's disease.[4] The structural resemblance of (1-methyl-1H-indazol-3-yl)methanamine to known indazole-based MAO-B inhibitors strongly suggests a similar mode of action.

Experimental Validation Workflow

A tiered approach is recommended to systematically evaluate the MAO-B inhibitory potential of (1-methyl-1H-indazol-3-yl)methanamine.

Tier 1: In Vitro Enzyme Inhibition Assays

-

Objective: To determine the direct inhibitory activity and selectivity of the compound on MAO-A and MAO-B enzymes.

-

Protocol:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: A suitable fluorogenic or chromogenic substrate for each enzyme (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Assay Principle: The rate of substrate conversion is measured in the presence and absence of varying concentrations of (1-methyl-1H-indazol-3-yl)methanamine.

-

Data Analysis: IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated for both MAO-A and MAO-B. The selectivity index (SI) is then determined (SI = IC50 MAO-A / IC50 MAO-B).

-

| Parameter | Predicted Outcome for (1-methyl-1H-indazol-3-yl)methanamine |

| MAO-B IC50 | Low nanomolar to micromolar range |

| MAO-A IC50 | Significantly higher than MAO-B IC50 |

| Selectivity Index (SI) | >100-fold in favor of MAO-B |

Tier 2: Cellular Assays

-

Objective: To assess the compound's ability to inhibit MAO-B activity in a cellular context and its impact on neurotransmitter levels.

-

Protocol:

-

Cell Line: A neuronal cell line endogenously expressing MAO-B (e.g., SH-SY5Y neuroblastoma cells).

-

Treatment: Cells are incubated with varying concentrations of (1-methyl-1H-indazol-3-yl)methanamine.

-

MAO-B Activity Measurement: Cellular MAO-B activity is measured using a cell-based assay kit.

-

Neurotransmitter Analysis: Levels of dopamine and its metabolites (e.g., DOPAC) in cell lysates or culture media are quantified using HPLC-ECD or LC-MS/MS.

-

Tier 3: In Vivo Microdialysis

-

Objective: To confirm the in vivo target engagement and its effect on extracellular neurotransmitter levels in the brain of a living organism.

-

Protocol:

-

Animal Model: Rodent models (e.g., rats or mice).

-

Procedure: A microdialysis probe is implanted into a brain region rich in dopaminergic neurons (e.g., the striatum).

-

Drug Administration: (1-methyl-1H-indazol-3-yl)methanamine is administered systemically.

-

Sample Collection & Analysis: Dialysate samples are collected at regular intervals and analyzed for dopamine and its metabolites.

-

Logical Relationship Diagram: MAO-B Inhibition Pathway

Caption: Predicted MAO-B inhibition pathway.

Predicted Mechanism 2: Modulation of Serotonergic Pathways

The indazole scaffold is also a recurring motif in compounds targeting serotonin (5-HT) receptors.[8][9][10][11] These receptors are a large family of G-protein coupled receptors that mediate the diverse physiological effects of serotonin, a neurotransmitter implicated in mood, cognition, and various psychiatric disorders. The structural characteristics of (1-methyl-1H-indazol-3-yl)methanamine suggest potential interactions with several 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT3.

Experimental Validation Workflow

A systematic screening and functional characterization approach is essential to delineate the serotonergic activity of the compound.

Tier 1: Receptor Binding Assays

-

Objective: To determine the binding affinity of (1-methyl-1H-indazol-3-yl)methanamine to a panel of serotonin receptor subtypes.

-

Protocol:

-

Receptor Source: Membranes from cells recombinantly expressing individual human 5-HT receptor subtypes.

-

Radioligand: A specific radiolabeled ligand for each receptor subtype.

-

Assay Principle: Competitive binding assay where the test compound displaces the radioligand from the receptor.

-

Data Analysis: Ki (inhibitory constant) values are calculated to quantify the binding affinity for each receptor.

-

| Receptor Subtype | Predicted Outcome for (1-methyl-1H-indazol-3-yl)methanamine |

| 5-HT1A | Potential for moderate to high affinity |

| 5-HT2A | Potential for moderate to high affinity |

| 5-HT3 | Potential for moderate to high affinity |

| Other 5-HT Subtypes | To be determined |

Tier 2: Functional Assays

-

Objective: To characterize the functional activity of the compound at the identified high-affinity receptors (i.e., agonist, antagonist, or partial agonist).

-

Protocol:

-

Cell Lines: Cell lines stably expressing the 5-HT receptor subtype of interest and a suitable reporter system (e.g., cAMP for Gs/Gi-coupled receptors, calcium flux for Gq-coupled receptors).

-

Assay Principle: The cellular response (e.g., changes in second messenger levels) is measured upon stimulation with a known agonist in the presence and absence of (1-methyl-1H-indazol-3-yl)methanamine.

-

Data Analysis: Dose-response curves are generated to determine EC50 (agonist activity) or pA2 (antagonist activity).

-

Tier 3: In Vivo Behavioral Models

-

Objective: To evaluate the in vivo behavioral effects consistent with the in vitro serotonergic profile.

-

Protocol:

-

Animal Models: Rodent models relevant to the predicted serotonergic mechanism (e.g., forced swim test for antidepressant-like effects, head-twitch response for 5-HT2A agonism).

-

Procedure: Animals are administered (1-methyl-1H-indazol-3-yl)methanamine and their behavior is assessed in the selected paradigm.

-

Logical Relationship Diagram: Serotonergic Modulation Workflow

Caption: Experimental workflow for serotonergic modulation.

Conclusion: A Roadmap for Discovery

The predictive mechanistic guide presented herein provides a robust and scientifically rigorous framework for elucidating the biological activity of (1-methyl-1H-indazol-3-yl)methanamine. By focusing on the high-probability targets of MAO-B and serotonin receptors, researchers can efficiently direct their efforts and resources. The proposed experimental workflows, from in vitro enzyme and receptor assays to in vivo behavioral models, offer a clear path to not only validate these predictions but also to uncover the full therapeutic potential of this promising indazole derivative. The insights gained from these studies will be invaluable for guiding future drug development endeavors.

References

- 1. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - Institute of Crystallography - CNR [ic.cnr.it]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of 1-methyl-indazole scaffolds in medicinal chemistry

An In-Depth Technical Guide to 1-Methyl-Indazole Scaffolds in Medicinal Chemistry

Abstract

The indazole scaffold, a bicyclic heterocycle, has cemented its status as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents.[1] Its structural rigidity and capacity for critical hydrogen bonding interactions make it an ideal framework for engaging with a variety of biological targets.[1] This guide focuses specifically on the 1-methyl-1H-indazole isomer, a cornerstone modification that frequently imparts superior potency, selectivity, and pharmacokinetic properties. We will explore the nuanced synthetic strategies required to achieve regioselective N1-methylation, delve into the mechanism of action and structure-activity relationships (SAR) across key therapeutic areas including oncology, inflammation, and neuropharmacology, and provide detailed, field-proven experimental protocols. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of the 1-methyl-indazole core in their discovery programs.

The Indazole Scaffold: A Privileged Core Structure

Indazoles, also known as benzopyrazoles, are aromatic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[2] This arrangement results in a stable, 10 π-electron aromatic system.[3] The indazole nucleus can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and thus the predominant form in the absence of N-substitution.[4]

The significance of the indazole scaffold in medicinal chemistry is vast. It is considered a bioisostere of indole, yet its unique electronic properties and hydrogen bonding capabilities often lead to differentiated biological activity.[3] The two nitrogen atoms within the pyrazole ring can act as both hydrogen bond donors and acceptors, allowing for critical interactions with biological targets.[1] This versatility has led to the development of indazole-containing drugs for a wide array of diseases.[3][5]

The strategic placement of a methyl group at the N1 position is a common and highly effective strategy in drug design. This modification serves several key purposes:

-

Blocks Tautomerization: It locks the scaffold into the 1H-indazole form, providing a fixed and predictable geometry for molecular modeling and receptor binding.

-

Enhances Potency: The methyl group can occupy a specific hydrophobic pocket within a target protein's active site, leading to a significant increase in binding affinity and potency.[1]

-

Modulates Physicochemical Properties: N-methylation impacts the molecule's dipole moment, solubility, and metabolic stability, often improving its overall drug-like properties. The dipole moment of 1-methyl-1H-indazole is significantly lower than that of the 2-methyl isomer (1.50 D vs. 3.4 D), which can influence membrane permeability and other pharmacokinetic parameters.[6]

Synthetic Strategies for the 1-Methyl-Indazole Core

The construction of the 1-methyl-indazole scaffold requires a two-stage approach: formation of the indazole ring followed by regioselective methylation at the N1 position.

Foundational Indazole Synthesis

Several classical and modern methods exist for synthesizing the core indazole ring system. A widely adopted modern approach involves the oxidative C-N bond formation from readily available arylhydrazones, mediated by reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA). This metal-free method offers a broad substrate scope and proceeds under mild conditions.[3][4]

Regioselective N1-Methylation: The Critical Step

The alkylation of an unsubstituted 1H-indazole with an electrophile like methyl iodide typically yields a mixture of N1 and N2 methylated isomers. Achieving high regioselectivity for the desired N1 isomer is a critical challenge. The outcome is often dictated by the reaction conditions, including the base, solvent, and nature of the substituent on the indazole ring. Generally, in polar aprotic solvents like DMF with a strong base such as sodium hydride (NaH), the reaction proceeds via the indazolyl anion, which favors alkylation at the more nucleophilic N1 position.

Detailed Experimental Protocol: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

1-Methyl-1H-indazole-3-carboxylic acid is a vital intermediate for the synthesis of many therapeutic agents, including Granisetron.[7] The following protocol describes its preparation from the corresponding methyl ester.

Reaction: Saponification of 1-Methyl-1H-indazole-3-carboxylic acid, methyl ester.

Materials:

-

1-Methyl-1H-indazole-3-carboxylic acid, methyl ester (1.00 g, 5.26 mmol)

-

Methanol (10 mL)

-

2N Sodium Hydroxide (NaOH) solution (120 mL)

-

Hydrochloric Acid (HCl) for acidification

-

Distilled water

Procedure:

-

A solution of 1-methylindazole-3-carboxylic acid, methyl ester is prepared in a mixture of methanol and 2N NaOH solution in a round-bottom flask.[8]

-

The mixture is stirred at reflux temperature for 2 hours.[8] Progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the methanol is removed under reduced pressure using a rotary evaporator.

-

The remaining aqueous solution is cooled in an ice bath and acidified to pH ~2-3 with concentrated HCl, leading to the precipitation of the product.

-

The resulting solid is collected by vacuum filtration, washed with cold distilled water, and dried under vacuum to yield 1-Methyl-1H-indazole-3-carboxylic acid as a white to off-white crystalline powder.[7]

Therapeutic Applications & Mechanism of Action

The 1-methyl-indazole scaffold is a key pharmacophore in several therapeutic areas, most notably in oncology.

Oncology: The Kinase Inhibition Powerhouse

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[1] The indazole nucleus is an excellent ATP surrogate, capable of fitting into the ATP-binding site of kinases and forming key hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the enzyme.[1][6] The 1-methyl group often enhances potency by occupying an adjacent hydrophobic pocket, thereby increasing the inhibitor's residence time and efficacy.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caribjscitech.com [caribjscitech.com]

- 7. innospk.com [innospk.com]

- 8. prepchem.com [prepchem.com]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery — A Pharmacological Profile of (1-methyl-1H-indazol-3-yl)methanamine

Introduction: The Enduring Significance of the Indazole Moiety